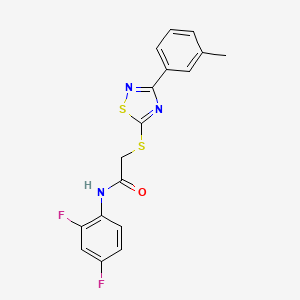

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a meta-tolyl group and at position 5 with a thioether-linked acetamide. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group. Its structure suggests applications in anticancer or antimicrobial drug development, given the known bioactivity of thiadiazole derivatives .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS2/c1-10-3-2-4-11(7-10)16-21-17(25-22-16)24-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRVAYXNCURQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Thioether Formation: The final step involves the formation of the thioether linkage between the thiadiazole ring and the acetamide moiety, typically through a nucleophilic substitution reaction with a thiol reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the realm of anticancer properties. Its unique chemical structure allows it to interact with various molecular targets within cells, leading to potential therapeutic effects.

Anticancer Properties

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promising results in inhibiting the proliferation of several cancer cell lines. In vitro studies have demonstrated its potency against various types of cancer:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.0103 |

| A549 (Lung) | 0.00803 |

These values suggest that the compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts . The mechanism of action appears to involve enzyme inhibition and modulation of signaling pathways related to cancer progression.

Other Biological Activities

In addition to its anticancer properties, compounds with similar structures have been studied for their antibacterial and antifungal activities. For instance, derivatives containing thiadiazole moieties have shown efficacy against various pathogens, suggesting that this compound may also possess broader antimicrobial properties .

In Vitro Studies

A study published in Europe PMC highlighted the potential of thiadiazole derivatives as anticancer agents. These findings support the hypothesis that compounds like this compound could play a significant role in future cancer therapies. The study indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis with Other Compounds

Comparative studies have shown that compounds featuring similar structural motifs often exhibit significant biological activities. For example, other thiadiazole derivatives have demonstrated comparable or superior efficacy against various cancer cell lines when compared to established chemotherapeutic agents like doxorubicin and cisplatin .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole or Triazole Cores

Ethyl 2-(2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)thio)acetamido)acetate (CAS 864918-14-9)

- Key Differences : The acetamide chain is esterified (ethyl ester) instead of bearing a difluorophenyl group.

- Impact : Reduced hydrogen-bonding capacity due to the ester group may lower target affinity compared to the primary acetamide. The ethyl group could enhance lipophilicity but may reduce metabolic stability .

2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide (CAS 561295-12-3)

- Key Differences : Replaces the thiadiazole with a triazole ring and substitutes the m-tolyl with thiophene.

- Impact : The triazole’s smaller size and thiophene’s electron-rich nature may alter binding interactions. The single fluorine on the phenyl ring may offer weaker halogen bonding compared to the difluorophenyl group in the target compound .

2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-(Benzyloxy)phenyl)acetamide (CAS 573705-89-2)

- Key Differences : Incorporates a benzyloxy-phenyl group and an allyl-substituted triazole.

- The allyl group may introduce metabolic vulnerabilities via oxidation .

Fluorophenyl-Substituted Derivatives

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide

- Key Differences : Features a saturated dihydrothiadiazole ring and a single 4-fluorophenyl group.

- Impact : The reduced aromaticity of the dihydrothiadiazole may decrease π-π stacking interactions. The absence of a meta-substituent (e.g., m-tolyl) limits steric effects on target binding .

2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b][1,3]Thiazol-5-yl]Pyridin-2-yl}Acetamide

- Key Differences : Contains a fused imidazothiazole-pyridine system with dual fluorophenyl groups.

- Impact : The extended aromatic system may enhance DNA intercalation or kinase inhibition. However, increased molecular weight could reduce bioavailability .

Substituent Effects on Bioactivity and Physicochemical Properties

Key Findings from Comparative Analysis

Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances binding via halogen bonds and improves metabolic stability compared to mono-fluorinated analogs .

Thiadiazole vs. Triazole : Thiadiazole cores may offer stronger electron-withdrawing effects, favoring interactions with enzymatic targets, while triazoles provide versatility in hydrogen bonding .

Acetamide vs. Ester : Primary acetamides (target compound) generally exhibit better target affinity than esters due to hydrogen-bonding capabilities .

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on diverse sources.

Chemical Structure

The compound features a thiadiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In assays comparing its efficacy to standard treatments like nocodazole, it displayed significant inhibition rates at micromolar concentrations .

-

Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 values were reported in the low micromolar range.

- A549 (lung cancer) : Similar potency was observed with IC50 values indicating effective growth inhibition.

- Colo-205 and A2780 : These lines also showed sensitivity to the compound, suggesting broad-spectrum anticancer activity .

- Comparative Efficacy : In a comparative study against established anticancer agents such as doxorubicin and etoposide, this compound demonstrated comparable or superior efficacy in certain contexts .

Pharmacological Profile

The pharmacological profile of the compound reveals several notable attributes:

| Property | Value/Description |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under physiological conditions |

| Toxicity | Low toxicity observed in preliminary assays |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities. The results indicated that modifications to the thiadiazole ring could enhance biological activity significantly .

- In Vivo Studies : Animal model studies are necessary to further validate the anticancer potential observed in vitro. Preliminary results suggest promising outcomes in tumor reduction when administered at specific dosages .

- Mechanistic Insights : Research indicates that compounds with similar structures may induce apoptosis through caspase activation pathways, enhancing their therapeutic potential against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2,4-difluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodology : A common approach involves cyclocondensation of thiosemicarbazides with aldehydes followed by acetylation. For example, thiosemicarbazide derivatives can be synthesized by refluxing fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid, followed by cyclization under controlled heating. Subsequent reaction with chloroacetyl chloride or thiol-containing intermediates yields the target acetamide .

- Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-acetylation). Purity can be enhanced via recrystallization in ethanol/water mixtures (70–80% yields typical) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Resolve intramolecular interactions (e.g., S···O contacts, dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., N–H···O, C–H···O) to validate geometry .

- Spectroscopy : Use / NMR to confirm substituent positions. FT-IR identifies characteristic bands (e.g., C=O at ~1680 cm, N–H at ~3200 cm) .

Q. What preliminary assays are recommended to evaluate its biological potential?

- Methodology :

- Antimicrobial screening : Use agar diffusion or microdilution (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans). Compare activity to reference drugs like ampicillin .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety margins. IC values < 50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,4-difluorophenyl, m-tolyl) influence bioactivity?

- Analysis :

- Electron-withdrawing groups (e.g., -F) enhance electrophilicity, improving interactions with microbial enzyme active sites.

- m-Tolyl's methyl group increases lipophilicity, aiding membrane penetration. Compare activity to analogs with -Cl or -OCH substituents to isolate electronic vs. steric effects .

Q. How to resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Case Study : If Study A reports potent antifungal activity while Study B shows inactivity:

Assay Conditions : Compare inoculum size, media pH, and incubation time. For example, acidic pH may enhance protonation of thiadiazole sulfur, altering binding .

Structural Variants : Evaluate substituent positioning (e.g., meta vs. para fluorophenyl groups) using crystallographic data to explain divergent results .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify degradation pathways. Introduce blocking groups (e.g., methyl on thiadiazole) to reduce CYP450-mediated oxidation .

- Solubility Enhancement : Co-crystallize with cyclodextrins or prepare salt forms (e.g., hydrochloride) to improve aqueous solubility without compromising activity .

Structural and Mechanistic Questions

Q. What intermolecular forces stabilize the crystal lattice?

- Findings :

- Hydrogen bonds : N–H···O and C–H···O interactions form R(6) and R(8) graph-set motifs, creating inversion dimers .

- Stacking interactions : Parallel-displaced π-π interactions between thiadiazole and fluorophenyl rings along the b-axis contribute to 3D network stability .

Q. How does the thiadiazole-thioacetamide moiety influence target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.